1-(3-Amino-6-chloropyrazin-2-YL)ethanone

Description

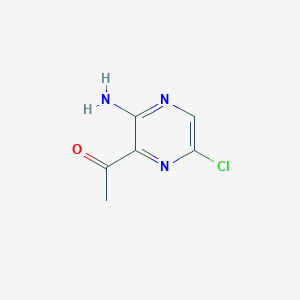

1-(3-Amino-6-chloropyrazin-2-yl)ethanone is a heterocyclic compound featuring a pyrazine ring substituted with an amino group at position 3, a chlorine atom at position 6, and an acetyl group at position 2. Its molecular formula is C₆H₆ClN₃O, with a molecular weight of 187.59 g/mol and a CAS registry number of 1211581-23-5 . Synonyms include 2-Acetyl-3-amino-6-chloropyrazine and Ethanone, 1-(3-amino-6-chloro-2-pyrazinyl)- . This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules, owing to its reactive amino and chloro substituents .

Properties

IUPAC Name |

1-(3-amino-6-chloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZWIVLHVIFWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-6-chloropyrazin-2-YL)ethanone typically involves the reaction of 3-amino-6-chloropyrazine with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-6-chloropyrazin-2-YL)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(3-Amino-6-chloropyrazin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-chloropyrazin-2-YL)ethanone involves its interaction with specific molecular targets and pathways . The amino and chlorine groups on the pyrazine ring allow the compound to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-(3-Chloropyrazin-2-yl)ethanone (CAS 160252-31-3)

- Structure: Differs by replacing the amino group with a chlorine at position 3.

- Reactivity: Lacks the nucleophilic amino group, making it less reactive in condensation or coupling reactions. It is commonly used in reductive amination to introduce amino groups, as demonstrated in the synthesis of 1-(3-chloropyrazin-2-yl)ethanamine .

- Applications : Serves as a precursor for antiviral and antimalarial agents .

1-(5-Chloropyrazin-2-yl)ethanone (CAS 160252-31-3)

- Structure : Chlorine at position 5 instead of 4.

Pyridine-Based Analogues

1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7)

1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5)

- Structure : Bromine at position 5 and chlorine at position 2.

- Reactivity : Bromine’s larger atomic radius increases steric hindrance, slowing reactions at the acetyl group compared to the target compound .

Aryl Ethanone Derivatives

1-(2-Chlorophenyl)ethanone (CAS 2142-68-9)

1-(4-Hydroxy-3-methoxybenzylidene)hydrazino-ethanone Derivatives

- Structure: Schiff bases synthesized from ethanone and aryl hydrazines.

- Bioactivity : Exhibit antibacterial activity against E. coli and Salmonella Typhi (MIC: 12.5–25 µg/mL) and antioxidant properties (IC₅₀: 18–32 µM in DPPH assays) .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The amino and chloro groups in this compound enable diverse functionalization. For example, reductive amination (using NH₄OAc/NaBH₃CN) introduces secondary amines , while Suzuki coupling can attach aryl groups for drug discovery .

- Biological Performance: Pyrazine-based ethanones generally show higher antibacterial activity than phenyl derivatives, likely due to enhanced hydrogen bonding with the amino group .

Biological Activity

1-(3-Amino-6-chloropyrazin-2-YL)ethanone, a compound with the CAS number 1211581-23-5, has gained attention in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique pyrazine structure, which is known to influence its interactions with biological targets. The presence of an amino group and a chlorine atom enhances its lipophilicity, potentially improving its bioavailability and activity against various pathogens.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit kinases and other critical proteins that regulate cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's lipophilic nature allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial efficacy.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as PC-3 (prostate cancer) and HepG2 (liver cancer) have shown promising results. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at relatively low concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| PC-3 | 20 | Moderate inhibition |

| HepG2 | 48 | Significant inhibition |

Study on Antimicrobial Activity

In a study published in PLOS Biology, researchers synthesized a series of pyrazine derivatives, including this compound, and evaluated their antimicrobial activities against Escherichia coli and Staphylococcus aureus. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study on Anticancer Activity

Another study focused on the anticancer properties of this compound against prostate cancer cells. The compound was tested for its ability to induce apoptosis in PC-3 cells. Flow cytometry analysis revealed that treatment with the compound led to a significant increase in apoptotic cells compared to untreated controls, highlighting its potential as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.